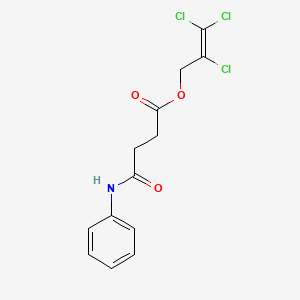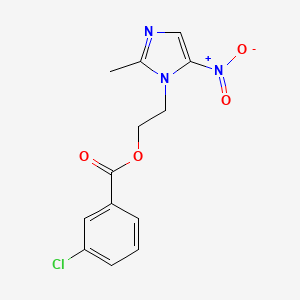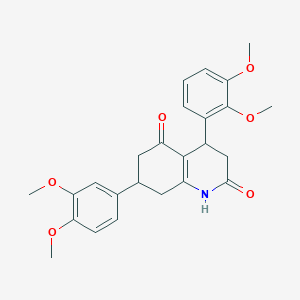![molecular formula C22H32N2O4 B5561824 2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine or piperidine and AcOH, yielding various condensation products. An alternative method involves the reaction of salicylaldehyde, diethyl malonate, and piperidine, showcasing the versatility and reactivity of these components in forming complex structures (Nitta, Takimoto, & Ueda, 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography and spectroscopy. For instance, compounds with morpholine and piperidine rings often adopt chair conformations, influencing their molecular interactions and stability. The cyclohexyl and piperidine rings, for example, tend to adopt such stable conformations, affecting the overall molecular geometry and properties (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Compounds containing morpholine and piperidine structures engage in various chemical reactions. For instance, they can undergo Michael addition to α, β-unsaturated carbonyl compounds, leading to complex products with potential biological activities. Such reactions highlight the compounds' reactive nature and potential for forming diverse chemical structures (Fatma et al., 2017).
Physical Properties Analysis
The physical properties of compounds similar to 2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the solubility in different solvents and melting point range can influence their use in pharmaceutical formulations and chemical reactions (Khan et al., 2013).
Applications De Recherche Scientifique
Enamine Chemistry and Reactivity
Research on enamines, including those derived from morpholine and piperidine, highlights their utility in organic synthesis. For instance, enamines derived from morpholine and piperidine have been studied for their selectivity and stereochemistry in reactions with ethyl azodicarboxylate and phenyl isocyanate, producing cyclohexanone derivatives with significant yields. Such reactions are fundamental in synthesizing various organic compounds and have implications for developing new synthetic methodologies (Colonna et al., 1970).
Synthesis of Complex Organic Molecules
Complex organic molecules, such as cyclohexadienes, have been synthesized using components like morpholine. These synthetic pathways are crucial for producing compounds with potential applications in pharmaceuticals and materials science. For example, the condensation of benzaldehyde with methyl acetoacetate in the presence of morpholine leads to new condensation products, demonstrating the versatility of such reactions in organic synthesis (Nitta et al., 1992).
Gold-Catalyzed Reactions
Optically active compounds have been synthesized using gold-catalyzed reactions involving morpholino and piperidino groups. These reactions are significant for producing enantio- and diastereoselective compounds, which are valuable in developing pharmaceutical agents with high specificity and activity (Ito et al., 1987).
Crystal Structure Analysis
The study of crystal structures of compounds containing morpholine and piperidine rings contributes to our understanding of molecular conformations and interactions, which is vital for designing molecules with desired physical and chemical properties. Crystallographic studies provide insights into the stereochemistry and molecular geometry, informing the synthesis of more complex molecules (Aydinli et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,27)9-8-17-5-3-6-18(15-17)20(25)24-10-4-7-19(16-24)21(26)23-11-13-28-14-12-23/h3,5-6,15,19,27H,4,7-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCVVZDTQPMINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)
![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)



![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)